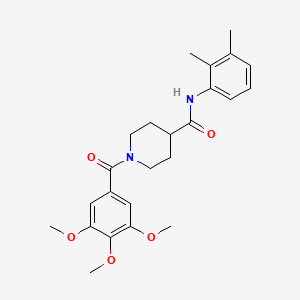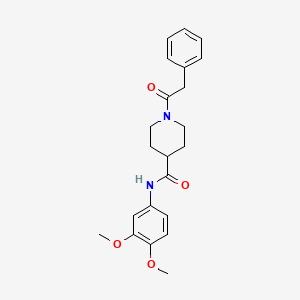
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as URB597, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to a range of potential therapeutic effects.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that acts as a neurotransmitter and has a range of potential therapeutic effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide increases the levels of anandamide in the body, leading to these potential therapeutic effects.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide increases the levels of anandamide in the body, leading to pain relief, mood regulation, and appetite control. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it only affects the breakdown of anandamide and not other neurotransmitters. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
One limitation of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is that it has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One area of interest is the development of novel FAAH inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and its potential therapeutic applications in various disease states. Finally, there is a need for further studies to assess the safety and efficacy of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in human clinical trials.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15-7-6-8-19(16(15)2)25-23(27)17-9-11-26(12-10-17)24(28)18-13-20(29-3)22(31-5)21(14-18)30-4/h6-8,13-14,17H,9-12H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIROJQBMXROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033297 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444322.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3444325.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444330.png)


![1-(2-fluorophenyl)-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3444345.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3444350.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444383.png)
![4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B3444388.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444396.png)
![N-benzyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3444407.png)
![2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3444418.png)